molecular formula C8H12O2S2 B099938 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione CAS No. 15908-50-6

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione

Cat. No.: B099938
CAS No.: 15908-50-6
M. Wt: 204.3 g/mol
InChI Key: XWXZIOSTOJKWSB-UHFFFAOYSA-N
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Description

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C8H12O2S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is connected to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione typically involves the reaction of acetylacetone (pentane-2,4-dione) with carbon disulfide and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The general reaction conditions include:

    Reactants: Acetylacetone, carbon disulfide, methyl iodide

    Solvent: Typically an organic solvent such as ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The key steps include:

  • Mixing of reactants in a large reactor
  • Controlled addition of base to initiate the reaction
  • Monitoring of reaction progress using analytical techniques
  • Isolation and purification of the final product through crystallization or distillation

Chemical Reactions Analysis

Types of Reactions

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through the formation of disulfide bonds or other covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(methylthio)methylene]pentane-2,4-dione
  • 2-[Di(methylthio)methylene]pentan-2,4-dione
  • 4,4-Bis(methylthio)-3-acetyl-3-butene-2-one

Uniqueness

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is unique due to its specific arrangement of methylsulfanyl groups and the methylene bridge This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds

Properties

IUPAC Name

3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXZIOSTOJKWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(SC)SC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381018
Record name 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15908-50-6
Record name 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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